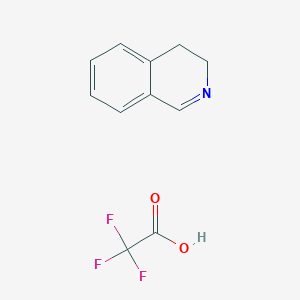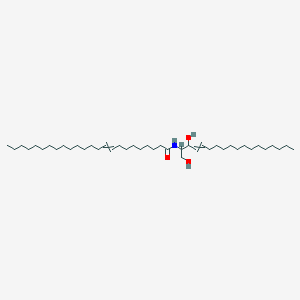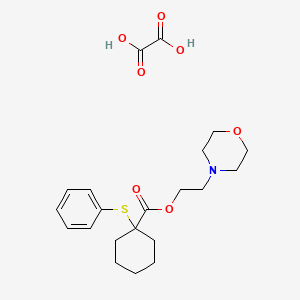
2-morpholin-4-ylethyl 1-phenylsulfanylcyclohexane-1-carboxylate;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-morpholin-4-ylethyl 1-phenylsulfanylcyclohexane-1-carboxylate; oxalic acid is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a morpholine ring, a phenylsulfanyl group, and a cyclohexane carboxylate moiety. The presence of oxalic acid further enhances its chemical properties, making it a valuable compound in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-ylethyl 1-phenylsulfanylcyclohexane-1-carboxylate typically involves multiple steps, starting with the preparation of the morpholine derivative. This is followed by the introduction of the phenylsulfanyl group and the cyclohexane carboxylate moiety. The final step involves the addition of oxalic acid to form the desired compound. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may also involve purification steps such as crystallization and chromatography to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-morpholin-4-ylethyl 1-phenylsulfanylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
2-morpholin-4-ylethyl 1-phenylsulfanylcyclohexane-1-carboxylate has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of 2-morpholin-4-ylethyl 1-phenylsulfanylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist, modulating the activity of receptors and enzymes. This can lead to changes in cellular signaling and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other morpholine derivatives, phenylsulfanyl compounds, and cyclohexane carboxylates. Examples include:
- 2-morpholin-4-ylethyl 1-phenylcyclohexane-1-carboxylate
- 2-morpholin-4-ylethyl 1-phenylsulfanylcyclohexane-1-carboxylate without oxalic acid .
Uniqueness
The uniqueness of 2-morpholin-4-ylethyl 1-phenylsulfanylcyclohexane-1-carboxylate; oxalic acid lies in its combined structural features, which confer distinct chemical and biological properties. The presence of the morpholine ring, phenylsulfanyl group, and cyclohexane carboxylate moiety, along with oxalic acid, makes it a versatile compound with diverse applications in research and industry .
Propiedades
Número CAS |
101329-97-9 |
|---|---|
Fórmula molecular |
C21H29NO7S |
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
2-morpholin-4-ylethyl 1-phenylsulfanylcyclohexane-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C19H27NO3S.C2H2O4/c21-18(23-16-13-20-11-14-22-15-12-20)19(9-5-2-6-10-19)24-17-7-3-1-4-8-17;3-1(4)2(5)6/h1,3-4,7-8H,2,5-6,9-16H2;(H,3,4)(H,5,6) |
Clave InChI |
YOHNXDTZVSZCBJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C(=O)OCCN2CCOCC2)SC3=CC=CC=C3.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


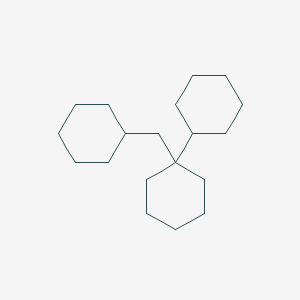
![N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14339084.png)
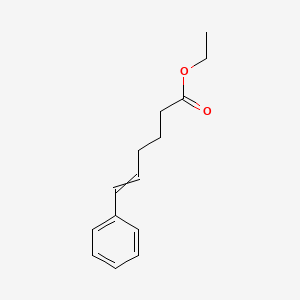
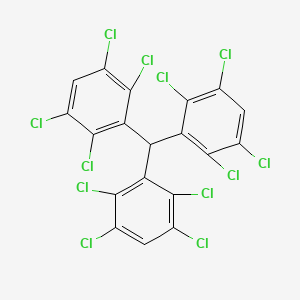
![1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide](/img/structure/B14339103.png)
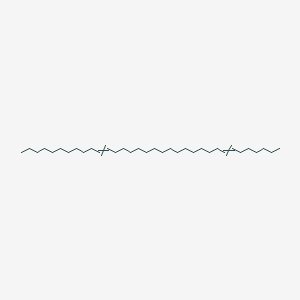
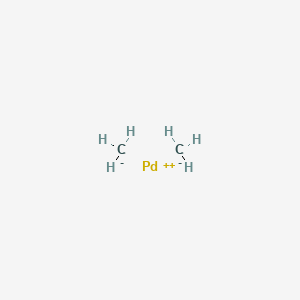
![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)

![2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile](/img/structure/B14339126.png)
![3-[(3,3,5-Trimethylcyclohexyl)amino]phenol](/img/structure/B14339135.png)
